![molecular formula C6H10O8 B1240301 D-altraric acid](/img/structure/B1240301.png)
D-altraric acid
Overview
Description
D-altraric acid is the D-enantiomer of altraric acid. It is a conjugate acid of a D-altrarate(1-). It is an enantiomer of a L-altraric acid.
Scientific Research Applications
Phenolic Compound Derivatives
D-altraric acid has been identified as a significant component in the formation of various phenolic compound derivatives. Notably, studies have discovered novel caffeic acid esters of altraric acid, such as dicaffeoylaltraric acid and tricaffeoylaltraric acid, in the roots of yacon (Smallanthus sonchifolius). These findings suggest the potential significance of D-altraric acid in the biosynthesis and structural composition of phenolic compounds in plants (Takenaka et al., 2003). Similarly, caffeoyl-glucaric and -altraric acid derivatives have been isolated from the aerial parts of Galinsoga parviflora, which display inhibitory effects on reactive oxygen species production in human neutrophils, indicating their potential antioxidant and anti-inflammatory properties (Dudek et al., 2016).
Antioxidant and DNA-Protective Capacity
Research has also explored the antioxidant and DNA-protective capacity of plant substances containing D-altraric acid. Ailanthus altissima, an invasive species known for its high content of phenolic compounds, including D-altraric acid derivatives, has been studied for its antioxidant activity and DNA-protection potential. The findings suggest that extracts from various parts of the plant, like flowers, leaves, and stem bark, exhibit considerable antioxidant activity and may offer DNA protection, highlighting the potential of D-altraric acid derivatives in contributing to the medicinal and protective properties of plants (Andonova et al., 2023).
properties
Molecular Formula |
C6H10O8 |
---|---|
Molecular Weight |
210.14 g/mol |
IUPAC Name |
(2S,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanedioic acid |
InChI |
InChI=1S/C6H10O8/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/h1-4,7-10H,(H,11,12)(H,13,14)/t1-,2+,3-,4-/m0/s1 |
InChI Key |
DSLZVSRJTYRBFB-YCAKELIYSA-N |
Isomeric SMILES |
[C@@H]([C@@H]([C@@H](C(=O)O)O)O)([C@@H](C(=O)O)O)O |
SMILES |
C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O |
Canonical SMILES |
C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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